N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide

Physicochemical profiling ADME Drug‑likeness

Sourcing structurally precise PDE4 probes often forces teams to accept non-halogenated analogs, risking loss of binding-site resolution. This compound solves that problem with its 4-chlorophenyl group, which serves as a halogen-bond donor to enhance target engagement in PDE4 catalytic domains. • XLogP3 = 2.7 & MW 374.8 Da-balanced lipophilicity for cell permeability without excessive hydrophobicity. • Patent-consistent scaffold (US 2003/0139406) supports IP-sensitive lead generation. • Supplied as a single batch with strict purity control for reproducible crystallography & enzymatic assays.

Molecular Formula C19H19ClN2O4
Molecular Weight 374.82
CAS No. 905666-54-8
Cat. No. B2882986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide
CAS905666-54-8
Molecular FormulaC19H19ClN2O4
Molecular Weight374.82
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H19ClN2O4/c1-25-16-4-2-3-5-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-8-6-13(20)7-9-15/h2-9,14H,10-12H2,1H3,(H,21,23)
InChIKeyVSTOTXUHMFIZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chlorophenyl Pyrrolidinone Acetamide Baseline Profile


N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic pyrrolidinone–acetamide hybrid bearing a 4‑chlorophenyl substituent and a 2‑methoxyphenoxy acetamide side chain. It belongs to the 4‑(substituted‑phenyl)-2‑pyrrolidinone class, extensively patented for selective PDE4 inhibition with improved selectivity over rolipram [1]. Its computed properties include a molecular weight of 374.8 Da and an XLogP3 of 2.7, which distinguish it from closely related non‑halogenated analogs [2].

PDE4 pathway inhibition study fit
Halogen-bond donor site for target engagement assays
Lipophilicity-driven cell permeability screening context
Patent-derived pyrrolidinone scaffold for lead generation

Physicochemical Divergence of 4-Chlorophenyl Analog


Although many pyrrolidinone derivatives exhibit PDE4 inhibition, minor structural modifications produce substantial differences in physicochemical properties and, consequently, experimental behavior. The target compound’s 4‑chlorophenyl group not only raises lipophilicity (XLogP3 = 2.7 vs. 2.0 for the unsubstituted phenyl analog) but also introduces a halogen‑bond donor site that can modulate target binding kinetics [1]. Patent disclosures explicitly state that variations in phenyl ring substitution pattern alter PDE subtype selectivity [2]. Therefore, replacing the chlorinated compound with a non‑halogenated analog risks loss of pharmacological profile reproducibility.

Lipophilicity Mismatch
Non-halogenated analogs have lower XLogP3, which may alter cell permeability and apparent potency in PDE4 assays.
Halogen-Bond Donor Absent
Replacement with unsubstituted phenyl removes the 4‑chlorine halogen‑bond donor, potentially shifting target binding kinetics and PDE subtype selectivity.
Subtype Selectivity Alteration
Patent data indicate substitution pattern influences PDE4 subtype preference; substituting the chlorinated scaffold may compromise profile reproducibility.

Quantitative Evidence: 4-Chlorophenyl vs Non-Halogenated Analogs


Lipophilicity Increase Driven by LogP Difference

The target compound exhibits an XLogP3 of 2.7, whereas the closest non‑chlorinated analog, 2‑(2‑methoxyphenoxy)-N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)acetamide, has an XLogP3 of 2.0 [1] [2]. This Δ = +0.7 log unit corresponds to an approximately 5‑fold higher lipophilicity. Lipophilicity directly influences membrane permeability and solubility, key parameters in cell‑based assay performance.

Lipophilicity Divergence
Cross-study comparable
Target XLogP3: 2.7
Comparator XLogP3: 2.0
Δ = +0.7 (~5‑fold higher)
May influence cell permeability in PDE4 assays.
Computed property; experimental validation required.
Physicochemical profiling ADME Drug‑likeness

Molecular Weight Impact on Solubility and Formulation

The target compound has a molecular weight of 374.8 Da versus 340.4 Da for the phenyl analog, a difference of 34.4 Da attributable to the chlorine atom [1] [2]. While both compounds satisfy Lipinski's Rule of Five, the higher molecular weight and accompanying logP shift may necessitate adjustments in DMSO stock concentrations to avoid precipitation in high‑throughput screening.

Molecular Weight Impact
Cross-study comparable
Target MW: 374.8 g/mol
Comparator MW: 340.4 g/mol
Δ = 34.4 g/mol (~10% higher)
Supports formulation and solubility review for screening libraries.
Stock concentration adjustments may be required.
Solubility Formulation Library design

Halogen Bond Donor Role in Target Binding

The para‑chlorine substituent creates a halogen‑bond donor site, a feature increasingly exploited in PDE4 inhibitor design to enhance ligand–protein interactions. Although direct IC₅₀ data for this compound are not publicly available, the patented structural class shows that halogen substitution can improve PDE4 inhibitory potency by up to 10‑fold relative to unsubstituted phenyl derivatives [1].

Halogen Bond Donor Role
Class-level inference
4‑Chlorophenyl substitution creates a halogen‑bond donor site; patent SAR suggests potency enhancement up to 10‑fold for the class.
Halogen bonding may offer an optimization starting point.
No direct IC₅₀ data available for this specific compound.
Halogen bonding SAR PDE4 inhibition

Rotatable Bond Parity and Conformational Sampling

Both the target compound and its phenyl analog possess 6 rotatable bonds, preserving similar conformational flexibility [1] [2]. However, the higher logP of the target compound shifts its binding free‑energy balance toward hydrophobic interactions, potentially favoring different protein binding pockets compared to the more polar analog.

Conformational & Hydrophobic Profile
Cross-study comparable
Rotatable bonds: 6 (identical to comparator)
XLogP3: 2.7 vs 2.0
ΔXLogP3 = +0.7
Flexibility combined with higher lipophilicity may enable exploration of diverse target classes.
Binding free‑energy balance is inferred from computed properties.
Conformational flexibility Library diversity Scaffold hopping

Key Applications of 4-Chlorophenyl Pyrrolidinone Acetamide


PDE4 Hit Identification via Halogen Bonding

The compound can be used as a structurally distinct member of the pyrrolidinone class in PDE4 inhibition assays. Its 4‑chlorophenyl group provides a halogen‑bond donor site that may improve target engagement relative to unsubstituted analogs, as inferred from patent SAR data [1]. This makes it a valuable starting point for exploring subtype‑selective PDE4 inhibitors.

Physicochemical Library Design for Intracellular Targets

With an XLogP3 of 2.7 and a molecular weight of 374.8 Da, the compound fills a niche in chemical libraries that require balanced lipophilicity for cell permeability without excessive hydrophobicity [2] [3]. It is suitable for diversity‑oriented synthesis collections targeting intracellular PDEs and other enzymes.

Patent-Driven Lead Generation in PDE4 Chemical Space

The compound conforms to the general formula of PDE4 inhibitors disclosed in US 2003/0139406 [4]. Organizations pursuing intellectual property‑sensitive lead generation can use it as a patent‑consistent scaffold for exploring halogen‑dependent selectivity, reducing the risk of infringing alternative chemical matter.

Halogen Bonding Fragment-Based Drug Discovery

The chlorine substituent serves as a probe to map halogen‑bonding interactions in PDE4 catalytic domains via X‑ray crystallography. Structural insights gained from this compound can guide the design of more potent inhibitors [4].

Application
Selection Property
Validation Focus
PDE4 Hit Identification
Halogen-bond donor site
Target engagement and subtype selectivity
Physicochemical Library Design
Balanced lipophilicity range
Cell permeability and solubility profile
Patent-Driven Lead Generation
Patent-consistent pyrrolidinone scaffold
IP clearance and halogen-dependent SAR
Fragment-Based Drug Discovery
Chlorine halogen-bond probe
X-ray crystallography binding mode
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